molecular formula C5H5FN2O3 B1449476 2-Fluoro-3-nitropyridine hydrate CAS No. 1881328-77-3

2-Fluoro-3-nitropyridine hydrate

Cat. No.: B1449476
CAS No.: 1881328-77-3
M. Wt: 160.1 g/mol
InChI Key: CILGENJNBXXOJB-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitropyridine hydrate is a useful research compound. Its molecular formula is C5H5FN2O3 and its molecular weight is 160.1 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-nitropyridine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2.H2O/c6-5-4(8(9)10)2-1-3-7-5;/h1-3H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILGENJNBXXOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Fluorinated Pyridine Architectures in Contemporary Organic Chemistry

Fluorinated pyridine (B92270) scaffolds are cornerstones in modern medicinal, agricultural, and materials science. researchgate.netresearchgate.net The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds, including alkaloids and vitamins. nih.govnih.gov The strategic incorporation of a fluorine atom into this structure dramatically influences the molecule's physicochemical properties. researchgate.net

In pharmaceutical chemistry, fluorination is a well-established strategy for enhancing drug efficacy. Fluorine atoms can improve metabolic stability by blocking sites susceptible to oxidative degradation by enzymes, thereby extending the drug's half-life. fcad.com Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence the molecule's binding affinity to biological targets. fcad.com This has led to the development of numerous therapeutic agents. nih.gov

In the agrochemical industry, fluorinated pyridines are integral to the synthesis of potent herbicides, fungicides, and insecticides. fcad.comchemimpex.com The presence of fluorine often enhances the bioactivity of these compounds against pests and plant diseases. fcad.com The unique combination of a fluorine atom and a nitro group, as seen in fluoronitropyridines, makes these compounds highly reactive intermediates, particularly for nucleophilic aromatic substitution reactions, allowing for the creation of a diverse array of derivatives. fcad.comchemimpex.com

Historical Trajectories and Milestones in Fluoronitropyridine Synthetic Chemistry

The synthesis of specifically substituted aromatic compounds has evolved significantly since the foundational developments in organic chemistry in the 19th century. chemistryviews.orgwikipedia.org The preparation of fluoronitropyridines represents a convergence of two challenging synthetic fields: the introduction of a fluorine atom and a nitro group onto a pyridine (B92270) ring.

Historically, the synthesis of nitropyridines often involved the direct nitration of pyridine or its derivatives. However, the pyridine ring is electron-deficient and thus deactivated towards electrophilic substitution, making nitration difficult and often resulting in low yields. Early methods required harsh conditions. Over time, chemists developed more refined approaches, such as the nitration of pyridine N-oxides, which activates the ring towards electrophilic attack. nih.gov

The introduction of fluorine onto aromatic rings also presented significant challenges. Early methods were often hazardous. A milestone in fluorine chemistry was the development of reactions like the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates. More recent advances have provided safer and more versatile fluorinating agents. researchgate.net

The synthesis of fluoronitropyridines often proceeds not by direct fluorination or nitration of the parent pyridine, but through multi-step sequences using pre-functionalized starting materials. For instance, a common strategy involves using a readily available chloronitropyridine as a precursor. nih.govresearchgate.net The chlorine atom, activated by the electron-withdrawing nitro group, can be displaced by a fluoride (B91410) ion in a nucleophilic aromatic substitution reaction (SNAr). For example, 2-chloro-3-nitropyridine (B167233) can serve as a starting material for various derivatives. nih.govresearchgate.net The development of transition-metal-catalyzed C-H functionalization has also emerged as a powerful, modern strategy for creating fluorinated molecules with high precision, representing a significant leap from classical methods. researchgate.netrsc.org

Identification of Current Research Frontiers and Unexplored Domains Pertaining to 2 Fluoro 3 Nitropyridine Hydrate

Nucleophilic Aromatic Substitution (SNAr) as a Cornerstone in 2-Fluoro-3-nitropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the synthesis of 2-fluoro-3-nitropyridine. This reaction involves the displacement of a leaving group on the pyridine ring by a nucleophile, in this case, a fluoride (B91410) ion. The success of this reaction is highly dependent on the electronic properties of the pyridine ring, which must be rendered sufficiently electrophilic to be attacked by the nucleophile. wikipedia.orgmasterorganicchemistry.com

Halogen-Fluorine Exchange Reactions on Pyridine Scaffolds

The most common and direct method for synthesizing 2-fluoro-3-nitropyridine is through a halogen-exchange (Halex) reaction. This process typically involves the treatment of a 2-chloro- or 2-bromo-3-nitropyridine (B22996) precursor with a fluoride salt. google.comorganic-chemistry.org The reaction is driven by the high electronegativity of the fluorine atom, which makes the corresponding carbon-fluorine bond strong, and the ability of the nitro group to stabilize the intermediate formed during the substitution. masterorganicchemistry.comyoutube.com

Commonly used fluoride sources include potassium fluoride (KF), often used in combination with a phase-transfer catalyst or in a high-boiling point aprotic polar solvent like sulfolane (B150427) to enhance its solubility and reactivity. google.com The conditions for these reactions are often vigorous, requiring high temperatures to proceed at a reasonable rate. For instance, the conversion of 2,3,5-trichloropyridine (B95902) to 3,5-dichloro-2-fluoropyridine, a related transformation, is conducted at 200°C in sulfolane using potassium fluoride. google.com

Table 1: Examples of Halogen-Fluorine Exchange Reactions

Starting Material Reagents Conditions Product Yield Reference
2,5-dichloro-3-nitropyridine KF, CsF High Temperature 2,3-difluoro-5-chloropyridine (multi-step) - google.com
2,3,5-trichloropyridine KF, tetra-n-octylphosphonium bromide 200°C, 5h, sulfolane 3,5-dichloro-2-fluoropyridine 73% google.com
2-chloro-3-nitropyridine (B167233) K[¹⁸F]F-K₂₂₂ complex 140°C, 1-30 min 2-[¹⁸F]fluoro-3-nitropyridine 70-89% epa.gov

Regioselective Displacement of Nitro Groups by Fluoride Anions

While the displacement of a halogen is more common for this specific synthesis, the nitro group itself can, under certain circumstances, act as a leaving group in SNAr reactions, a process known as fluorodenitration. google.com However, for the synthesis of 2-fluoro-3-nitropyridine, this pathway is not typical. The nitro group at the 3-position is crucial for activating the 2-position for nucleophilic attack. Its removal would require different electronic and steric environments.

In other pyridine systems, the displacement of a nitro group is a known transformation. For example, in the synthesis of some fluorinated pyridines, a nitro group can be replaced by a fluoride ion, although this often requires specific activators or reaction conditions. google.com Studies on 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even when another potential leaving group is present at the 5-position. nih.gov This highlights the complex interplay of substituents and nucleophile choice in determining the regioselectivity of substitution on the nitropyridine ring.

Mechanistic Insights into SNAr Reactivity and Selectivity in Fluoronitropyridines

The SNAr reaction for the synthesis of fluoronitropyridines proceeds through a well-established two-step addition-elimination mechanism. wikipedia.orgyoutube.comyoutube.com

Nucleophilic Attack: The reaction is initiated by the attack of a fluoride ion (the nucleophile) on the carbon atom bearing the leaving group (e.g., chlorine at the C2 position). This attack is perpendicular to the plane of the aromatic ring. wikipedia.orgyoutube.com The pyridine nitrogen and the ortho-nitro group are critical for this step. The electron-withdrawing nature of both the ring nitrogen and the nitro group makes the C2 position highly electron-deficient and thus susceptible to nucleophilic attack. masterorganicchemistry.comuoanbar.edu.iq

Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization of the intermediate is a key factor that lowers the activation energy of the reaction. wikipedia.orgmasterorganicchemistry.com The stability of this complex is paramount for the reaction to proceed.

Elimination and Restoration of Aromaticity: In the final step, the leaving group (e.g., chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, 2-fluoro-3-nitropyridine. youtube.com

The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive based on bond strength. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, thus accelerating the attack by the nucleophile. youtube.com

Electrophilic Nitration Pathways for Pyridine Ring Functionalization

The synthesis of the necessary 2-halo-3-nitropyridine precursors often involves the electrophilic nitration of a substituted pyridine. However, direct electrophilic aromatic substitution on the pyridine ring is challenging. The pyridine nitrogen is basic and gets protonated under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acid). uoanbar.edu.iqquimicaorganica.org The resulting pyridinium (B92312) ion is highly electron-deficient and strongly deactivated towards electrophilic attack. uoanbar.edu.iqntnu.no

To overcome this, a common strategy is to first form the pyridine N-oxide. orgsyn.orgoc-praktikum.dearkat-usa.org The N-oxide group is electron-donating through resonance, which activates the pyridine ring, particularly at the 2- and 4-positions, for electrophilic substitution. ntnu.noarkat-usa.org

The general process is as follows:

N-Oxidation: The starting pyridine (e.g., 2-chloropyridine) is oxidized to its corresponding N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgarkat-usa.org

Nitration: The pyridine N-oxide is then nitrated. oc-praktikum.de The nitration of pyridine N-oxide itself, for example, with a mixture of fuming nitric acid and concentrated sulfuric acid, yields 4-nitropyridine-N-oxide. oc-praktikum.de For achieving 3-nitration on a 2-substituted pyridine, the directing effects of the existing substituent and the N-oxide group must be considered.

Deoxygenation: After nitration, the N-oxide group can be removed (deoxygenated) if necessary, typically using a reducing agent like PCl₃ or PBr₃, to yield the desired nitropyridine.

Alternatively, nitration can sometimes be achieved on pyridines with strongly activating groups, such as an amino group. For example, 2-aminopyridine (B139424) can be nitrated, which often proceeds via a nitramine rearrangement to yield 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). ntnu.nonjit.edu

Table 2: Conditions for Nitration of Pyridine Derivatives

Substrate Reagents Conditions Product Yield Reference
3-Methylpyridine-1-oxide Fuming HNO₃, H₂SO₄ 100-105°C, 2h 3-Methyl-4-nitropyridine-1-oxide 70-73% orgsyn.org
Pyridine-N-oxide Fuming HNO₃, H₂SO₄ 125-130°C, 3h 4-Nitropyridine-N-oxide 42% oc-praktikum.de
2-Aminopyridine - Hot H₂SO₄ (rearrangement) 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine - njit.edu

Transition-Metal-Catalyzed Transformations for Fluoronitropyridine Construction

While SNAr reactions are dominant, transition-metal catalysis offers alternative and sometimes milder routes for the construction of fluorinated aromatic compounds.

Copper-Catalyzed Fluorination and Coupling Reactions

Copper-catalyzed reactions have emerged as a valuable tool in fluorine chemistry. Although less common for the direct synthesis of 2-fluoro-3-nitropyridine compared to the Halex process, copper catalysis is significant in related transformations. rsc.org

Copper(I)-catalyzed cross-coupling reactions of aryl halides are well-established, but the analogous catalytic fluorination has been more challenging to develop. rsc.org Recent advancements have shown that copper can catalyze the fluorination of aryl bromides, particularly when a directing group, such as a pyridyl group, is present to coordinate with the copper center. rsc.org These reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. rsc.org

Furthermore, copper catalysis can be employed in coupling reactions to build the carbon skeleton of pyridine derivatives. For example, copper-catalyzed methods have been developed for the propargylation of nitroalkanes, showcasing copper's utility in forming C-C bonds adjacent to nitro groups. nih.gov While not a direct route to 2-fluoro-3-nitropyridine, these methods illustrate the potential of copper catalysis in the broader synthesis of functionalized nitropyridines.

Palladium and Rhodium-Catalyzed Denitrative and Cross-Coupling Strategies

The direct functionalization of nitroaromatic compounds through the cleavage of the C–NO2 bond, known as denitrative coupling, has emerged as a powerful strategy, streamlining synthesis by utilizing readily available nitroarenes as starting materials. nih.govgoogle.commobt3ath.com This approach avoids the traditional multi-step sequence of reduction, diazotization, and substitution typically required when starting from haloarenes. mobt3ath.com

Palladium catalysis has been pivotal in this area. A significant breakthrough was the development of a general Suzuki-Miyaura-type coupling for nitroarenes using a Palladium/BrettPhos catalyst system. mobt3ath.comguidechem.com This reaction proceeds through an oxidative addition of the Ar–NO2 bond to the palladium center, a previously challenging step. mobt3ath.com This methodology has been extended to other important transformations, including Buchwald-Hartwig amination, etherification, and hydrogenation reactions. mobt3ath.com For these reactions to be efficient, nitropyridines often require the presence of additional electron-withdrawing groups. guidechem.com More recently, the development of more active and robust Pd/NHC (N-Heterocyclic Carbene) catalysts has allowed for lower catalyst loadings, enhancing the practicality of these methods. mobt3ath.com

Rhodium catalysts have also been employed in denitrative couplings. For instance, RhCl(PPh₃)₃ has been shown to catalyze the denitrative C-O bond formation between nitroarenes and arylboronic acids in the presence of water, yielding diaryl ethers. sigmaaldrich.com This reaction, however, is typically effective for electron-deficient nitroarenes. sigmaaldrich.com Beyond denitrative coupling, rhodium catalysts are extensively used for the C-H functionalization of pyridines, offering alternative pathways to substituted pyridine derivatives. rsc.orgnih.govresearchgate.netwikipedia.org These chelation-assisted C-H activation reactions can lead to highly substituted pyridines in a single step from precursors like α,β-unsaturated ketoximes and alkynes. rsc.orgdovepress.com

Table 1: Examples of Palladium and Rhodium-Catalyzed Denitrative Couplings

Reaction Type Catalyst System Substrates Product Type Reference
Suzuki-Miyaura Pd(acac)₂ / BrettPhos Nitroarenes, Arylboronic acids Biaryls guidechem.com
Buchwald-Hartwig Amination Pd/BrettPhos or Pd/NHC Nitroarenes, Amines Aryl amines mobt3ath.com
C-O Coupling (Etherification) RhCl(PPh₃)₃ Nitroarenes, Arylboronic acids, H₂O Diaryl ethers sigmaaldrich.com

Development of Heterogeneous and Homogeneous Catalytic Systems

The synthesis of fluorinated and nitrated pyridines heavily relies on the continuous development of both homogeneous and heterogeneous catalytic systems. Homogeneous catalysts, which operate in the same phase as the reactants, are prevalent in academic research due to their high activity and selectivity under mild conditions.

Notable homogeneous systems for pyridine synthesis include:

Rhodium-based catalysts : Wilkinson's catalyst (RhCl(PPh₃)₃) and its derivatives are used for chelation-assisted C-H activation to produce highly substituted pyridines. rsc.orgdovepress.com Another effective system is [Cp*RhCl₂]₂ paired with a metal acetate (B1210297) salt, which catalyzes the reaction between α,β-unsaturated oximes and alkynes. nih.gov These methods provide a one-pot synthesis for complex pyridine structures. rsc.orgdovepress.comcas.cn

Palladium-based catalysts : Doubly cationic palladium(II) complexes have been designed for the direct C-H fluorination of arenes. cdnsciencepub.com For cross-coupling reactions, systems like Pd₂(dba)₃/PCy₃ have shown efficacy in the reaction of perfluoroarenes. organicmystery.com The development of ligands such as BrettPhos and N-heterocyclic carbenes (NHCs) has been crucial for enabling the challenging oxidative addition of C-NO₂ and C-F bonds to the palladium center. mobt3ath.comguidechem.comorganicmystery.com

Heterogeneous catalysts, while sometimes requiring harsher conditions, offer significant advantages in terms of catalyst recovery and recycling, making them attractive for industrial applications. Palladium nanoparticles deposited on supports like gelatin have been used for ligand- and amine-free Sonogashira-Hagihara reactions. google.com The development of resin-supported palladium complexes allows for reactions to be carried out in aqueous media, aligning with green chemistry principles. researchgate.net

Innovative Synthetic Routes via Precursor Modification

Conversion of Chloro-nitropyridines to Fluoro-nitropyridines

A primary industrial method for synthesizing aryl fluorides from aryl chlorides is the Halide Exchange (Halex) reaction. wikipedia.org This process is particularly effective for aromatic systems activated by electron-withdrawing groups, such as the nitro group in chloro-nitropyridines. wikipedia.org The reaction involves treating the chloro-nitropyridine with an anhydrous fluoride salt, typically potassium fluoride (KF) or cesium fluoride (CsF), at high temperatures (150-250 °C) in a high-boiling polar aprotic solvent like DMSO, DMF, or sulfolane. wikipedia.org

The Swarts reaction is a similar halide exchange method, typically employing inorganic fluorides like AgF, SbF₃, or Hg₂F₂ to convert alkyl halides to alkyl fluorides. cas.cnorganicmystery.com While more common for aliphatic compounds, the underlying principle of halide exchange is the same. organicmystery.com

For the synthesis of 2-fluoro-3-nitropyridine, the starting material would be 2-chloro-3-nitropyridine. The nitro group at the 3-position activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr) by the fluoride ion. The efficiency of this exchange can be enhanced by using phase-transfer catalysts, which help to solubilize the fluoride salt in the organic solvent. nih.govrsc.orgscispace.com

Table 2: Halide Exchange (Halex) Reaction for Fluoro-nitropyridine Synthesis

Starting Material Reagent Solvent Conditions Product Reference
2-Chloro-3-nitropyridine KF or CsF DMSO, DMF, or Sulfolane 150-250 °C 2-Fluoro-3-nitropyridine wikipedia.org

Functionalization of Nitro-pyridines as Intermediates

Nitropyridines, particularly those bearing a halogen atom, are versatile intermediates for creating a diverse range of substituted pyridine derivatives. nih.govntnu.no The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) of the halogen.

For instance, 2-chloro-3-nitropyridine readily reacts with various nucleophiles. researchgate.net A synthetic route starting with 2-chloro-3-nitropyridine can produce 4-(3-fluoropyridin-2-yl)morpholine (B1340968) through a four-step sequence involving substitution, reduction, diazotization, and fluorination. guidechem.com Another example involves the reaction of 2-chloro-3-nitropyridines with the anion of diethyl malonate to form 2-methyl-3-nitropyridines after hydrolysis and decarboxylation. researchgate.net

The nitro group itself can be a site of transformation. It can be reduced to an amino group, which can then undergo further reactions. For example, 2-chloro-3-nitropyridine can be reduced to 2-chloro-3-aminopyridine using reagents like stannous chloride or through catalytic hydrogenation. guidechem.com This amino group opens up a vast array of subsequent functionalization possibilities. guidechem.com A one-pot synthesis of Shiff bases has been reported through the reduction of a nitropyridine in the presence of an aldehyde. nih.gov

Furthermore, direct C-H functionalization of the nitropyridine ring is possible. The reaction of 3-nitropyridine (B142982) with potassium permanganate (B83412) in ammonia-saturated DMSO/water leads to the selective formation of 2-amino-5-nitropyridine. ntnu.no

Green Chemistry Principles Applied to 2-Fluoro-3-nitropyridine Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fluorinated pyridines. rsc.orgdovepress.comcas.cn

Utilization of Environmentally Benign Solvents and Reagents

A key focus of green chemistry is the replacement of volatile, toxic, and flammable organic solvents with more environmentally benign alternatives. researchgate.net Water is a highly desirable green solvent, and methodologies are being developed to perform transition-metal-catalyzed reactions in aqueous media. The use of amphiphilic resin-supported catalysts, such as PS-PEG, can facilitate reactions like the Suzuki coupling of aryl halides with arylboronic acids in water. researchgate.net

The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and improving atom economy. mobt3ath.comrsc.org An efficient one-pot procedure for synthesizing fluorinated 2-aminopyridines has been developed that proceeds through Knoevenagel, Michael, and cyclization reactions under simple heating, demonstrating an environmentally benign approach. rsc.org

In the context of fluorination, significant efforts are being made to move away from hazardous reagents like anhydrous HF. cas.cn The use of solid fluoride sources like KF with phase-transfer catalysts or aqueous potassium bifluoride (KHF₂) solutions presents a safer alternative. nih.govscispace.com Furthermore, some modern catalytic systems are robust enough to be run in the open air, avoiding the need for inert atmosphere conditions and simplifying the experimental setup. nih.gov The use of recyclable catalysts, such as p-toluenesulfonic acid in the synthesis of pyridopyrimidines, also contributes to a greener synthetic protocol. mobt3ath.com

Catalyst Efficiency and Recyclability Studies

In the pursuit of sustainable and economically viable synthetic routes to 2-fluoro-3-nitropyridine and its derivatives, significant research has been directed towards the development of highly efficient and recyclable catalytic systems. The focus has primarily been on heterogeneous catalysts and immobilized homogeneous catalysts, which offer the distinct advantage of easy separation from the reaction mixture and potential for reuse over multiple cycles. This section delves into the detailed research findings concerning the efficiency and recyclability of various catalysts employed in the synthesis of fluoronitropyridine compounds.

The halogen exchange (Halex) reaction, particularly the conversion of 2-chloro-3-nitropyridine to 2-fluoro-3-nitropyridine, is a key transformation where catalyst performance is critical. Phase-transfer catalysts (PTCs) are instrumental in facilitating this reaction by enabling the transport of the fluoride anion from a solid or aqueous phase to the organic phase containing the substrate. While traditional homogeneous PTCs are effective, their separation from the product mixture is often challenging. To overcome this, research has explored the immobilization of these catalysts on solid supports.

One promising approach involves the use of polymer-supported phase-transfer catalysts. For instance, microwave-assisted Halex reactions utilizing a polymeric phase-transfer catalyst with potassium fluoride (KF) as the fluorinating agent have been investigated for the synthesis of fluoroaromatic compounds. google.com Although specific recyclability data for the synthesis of 2-fluoro-3-nitropyridine is not extensively detailed in the available literature, studies on analogous systems provide valuable insights. For example, in the fluorination of other activated chloropyridines, polymeric PTCs have demonstrated the potential for reuse over several reaction cycles with minimal loss of activity.

Another significant area of advancement is the use of magnetically recoverable nanocatalysts. These catalysts, typically composed of a magnetic core (e.g., Fe₃O₄) coated with a functionalized shell bearing the catalytic sites, can be easily separated from the reaction medium using an external magnet. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of various pyridine derivatives, showcasing high product yields and excellent catalyst reusability. orgchemres.org While a specific application to 2-fluoro-3-nitropyridine synthesis is yet to be widely reported, the high efficiency and straightforward recycling of these catalysts in similar heterocyclic transformations suggest their strong potential for this application.

The development of recyclable anhydride (B1165640) catalysts has also been explored for oxidation reactions in pyridine chemistry. researchgate.net For the N-oxidation of pyridine derivatives, a polymeric anhydride catalyst demonstrated excellent recovery yields (over 99.8%) and maintained its activity over multiple uses without the need for reactivation treatment. researchgate.net This underscores the viability of polymeric supports in creating robust and reusable catalytic systems for pyridine functionalization.

To illustrate the concept of catalyst recyclability, the following table presents data from a study on a recyclable nickel-containing coordination polymer used as a catalyst for the synthesis of quinoline (B57606) derivatives, a related class of nitrogen-containing heterocycles. mdpi.com This provides a clear example of how catalyst performance is evaluated over successive runs.

Table 1: Recyclability of a Heterogeneous Ni-CIA Catalyst in the Synthesis of Quinoline Derivatives mdpi.com

RunYield (%)
196
295
394
494
593

This table demonstrates the catalyst's ability to be reused for five consecutive cycles with only a minor decrease in product yield, highlighting its stability and efficiency.

Detailed Mechanistic Pathways of Nucleophilic Substitutions on Fluoronitropyridines

Nucleophilic aromatic substitution on fluoronitropyridines generally follows a two-step addition-elimination mechanism. researchgate.net This process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, a feature enhanced by the presence of electron-withdrawing groups like the nitro group. researchgate.net The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com

Formation and Characterization of Meisenheimer σ-Complex Intermediates

A Meisenheimer complex, or σ-complex, is a crucial reactive intermediate in SNAr reactions. wikipedia.org It is formed when a nucleophile adds to the aromatic ring, creating a negatively charged, non-aromatic species. wikipedia.orgmdpi.com These complexes can be categorized as σH-complexes or σX-complexes (also known as ipso-complexes), depending on whether the nucleophile attacks an unsubstituted or a substituted carbon atom on the ring, respectively. researchgate.netmdpi.com In the case of 2-fluoro-3-nitropyridine, the attack typically occurs at the carbon bearing the fluorine atom, leading to an ipso-complex.

Factors Governing Regioselectivity and Stereochemical Outcomes

The regioselectivity of nucleophilic attack on substituted pyridines is a complex interplay of several factors, including the nature of the leaving group, the attacking nucleophile, and the electronic and steric effects of the substituents on the ring. epa.govnih.gov In fluoronitropyridines, the position of the nitro group significantly influences where the nucleophilic attack will occur.

For instance, in the reaction of 2,4-dichloro-3-nitropyridine (B57353) with potassium fluoride, the chlorine atoms at the 2- and 4-positions are selectively replaced by fluorine, demonstrating the directing effect of the nitro group. Similarly, in the nucleophilic aromatic substitution of polyfluoroarenes, the substitution often occurs at the para-position to a strong electron-withdrawing group, a selectivity governed by both electron density at the reactive carbons and steric hindrance. nih.gov

Theoretical methods, such as calculating the relative stabilities of isomeric σ-complex intermediates using Density Functional Theory (DFT), have proven to be effective in quantitatively predicting the distribution of regioisomers in kinetically controlled SNAr reactions, especially when fluorine is the leaving group. epa.gov However, for other leaving groups like chlorine or bromine, a concerted substitution step might be more favorable, and transition state calculations provide more accurate predictions. epa.gov

Role of Substituent Electronic Effects in Modulating Reactivity

The electronic properties of substituents on the pyridine ring play a paramount role in modulating the reactivity towards nucleophilic attack. Electron-withdrawing groups, like the nitro group, activate the ring for SNAr by lowering its electron density and stabilizing the anionic Meisenheimer intermediate. researchgate.netmdpi.com The strong electron-withdrawing nature of the nitro group in 2-fluoro-3-nitropyridine makes the carbon atom attached to the fluorine atom highly electrophilic and susceptible to nucleophilic attack.

Conversely, electron-donating groups would decrease the reactivity of the ring towards nucleophiles. The position of these substituents is also critical. For example, the reactivity of iron-pyridinophane complexes in catalytic reactions can be controlled by placing electron-donating or electron-withdrawing substituents on the pyridine ring. nih.gov Studies on meso-tetraphenylporphyrin derivatives have also shown that the presence and position of electron-withdrawing substituents, such as formyl or benzoyl groups, enhance the reduction facility of the molecule. mdpi.com

The "element effect," where the leaving group ability follows the order F > Cl ≈ Br > I in many activated SNAr reactions, is a classic example of how substituent electronic effects influence reactivity. nih.gov This order is often taken as evidence for a rate-determining nucleophilic addition step. nih.gov

Kinetic and Thermodynamic Profiling of Key Reactions

The kinetics of SNAr reactions involving fluoronitropyridines are often second-order, with the rate depending on the concentrations of both the substrate and the nucleophile. nih.gov However, the mechanism can be more complex. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638), the reaction is second-order in the nucleophile, indicating a mechanism where the rate-determining step is the deprotonation of the addition intermediate. nih.gov

Kinetic studies of the formation of stable spirocyclic Meisenheimer complexes have also been conducted, providing insights into the reaction pathways. mdpi.com The thermodynamic stability of the Meisenheimer intermediate is a critical factor. The more stable the intermediate, the lower the activation energy for its formation, and thus, the faster the reaction.

The table below summarizes kinetic parameters for the nucleophilic aromatic substitution reactions of various 2-substituted N-methylpyridinium substrates with piperidine in methanol, illustrating the influence of the substituent on reactivity.

Substratek (M⁻²s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (eu)
2-F0.02310.4-33
2-Cl0.02213.9-21
2-Br0.02214.8-18
2-I0.02016.6-12
2-CN1.112.5-16
4-CN1.210.1-22

Data sourced from a study on nucleophilic aromatic substitution reactions of pyridinium ions. nih.gov

Computational Approaches to Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. researchgate.netresearchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Reaction Energy Surfaces and Transition States

DFT calculations allow for the detailed exploration of reaction energy surfaces, providing valuable information about the structures and energies of reactants, intermediates, transition states, and products. mdpi.comnih.govresearchgate.netnih.gov By mapping the potential energy surface, chemists can identify the most likely reaction pathway and determine the rate-limiting step. rutgers.edu

For nucleophilic aromatic substitutions on fluoronitropyridines, DFT can be used to:

Calculate the relative stabilities of isomeric Meisenheimer complexes: This helps in predicting the regioselectivity of the reaction. epa.gov

Determine the activation energies for different reaction pathways: This allows for a comparison of the feasibility of concerted versus stepwise mechanisms. epa.gov

Model the structures of transition states: This provides insight into the geometry of the activated complex and the factors that influence its stability. beilstein-journals.org

Simulate spectroscopic data: Calculated NMR spectra, for example, can be compared with experimental data to confirm the structure of reaction products. researchgate.netnih.gov

For example, DFT calculations have been used to investigate the mechanism of copper-catalyzed tandem arylation–cyclization reactions, revealing the free energy profiles of different possible routes and identifying the rate-determining step. beilstein-journals.org Similarly, DFT has been employed to study the mechanism of acceptorless dehydrogenation of alkanes catalyzed by iridium complexes, distinguishing between dissociative and associative pathways. rutgers.edu These computational studies provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental methods alone.

Quantum Chemical Descriptors for Predicting Reactivity

Quantum chemical descriptors are powerful tools for predicting and understanding the reactivity of molecules. These descriptors, derived from quantum mechanical calculations such as Density Functional Theory (DFT), provide quantitative measures of a molecule's electronic structure and properties, which in turn govern its chemical behavior. For this compound, several quantum chemical descriptors can be employed to predict its susceptibility to nucleophilic attack and subsequent transformation.

Key descriptors relevant to the reactivity of 2-fluoro-3-nitropyridine include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For a nucleophilic attack, the LUMO of the electrophile (2-fluoro-3-nitropyridine) is of primary importance. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The spatial distribution of the LUMO can pinpoint the likely sites of attack.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecular surface. Regions of positive potential indicate electrophilic sites that are prone to nucleophilic attack. For 2-fluoro-3-nitropyridine, a significant positive potential would be expected at the C-2 carbon, further supporting it as the site of nucleophilic attack.

Fukui Functions: These descriptors quantify the change in electron density at a particular point in a molecule when an electron is added or removed. The Fukui function f+ is particularly useful for predicting the sites of nucleophilic attack, as it identifies the regions where an incoming electron is most likely to be accommodated. researchgate.net

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net A high electrophilicity index for 2-fluoro-3-nitropyridine would suggest a high propensity to accept electrons, characteristic of a good electrophile in a nucleophilic substitution reaction.

Computational studies on substituted pyridines and other nitrogen-containing heterocycles have demonstrated the utility of these descriptors in predicting reactivity. nih.govrsc.org For instance, DFT calculations have been used to assess the acidity constants of substituted pyridinium ions and to understand the structure-activity relationships of various inhibitors. ntnu.nonih.gov While specific calculations for this compound are not extensively reported, the principles established in these studies can be applied to predict its reactivity.

Quantum Chemical DescriptorPredicted Influence on 2-Fluoro-3-nitropyridine Reactivity
LUMO EnergyExpected to be low, indicating high susceptibility to nucleophilic attack.
Electrostatic Potential at C-2Expected to be highly positive, marking it as the primary electrophilic site.
Fukui Function (f+) at C-2Predicted to have a large value, indicating a high propensity for nucleophilic attack at this position.
Electrophilicity Index (ω)Expected to be high, signifying a strong electrophilic character.

Hydration Phenomena in Related Pyridine Systems and Potential Implications for this compound

The hydration of pyridine and its derivatives has been a subject of both experimental and theoretical investigations, providing a framework for understanding the potential role of water in the transformations of this compound. Water molecules can interact with the pyridine ring through hydrogen bonding, influencing its structure, stability, and reactivity.

Studies on the hydration of pyridine have revealed that water molecules form hydrogen bonds with the nitrogen atom of the pyridine ring. youtube.com This interaction involves the nitrogen atom acting as a hydrogen bond acceptor. The formation of a hydration shell around the pyridine molecule can affect its electronic properties and, consequently, its reactivity.

In the context of this compound, the presence of explicit water molecules in the crystal lattice implies specific and structured interactions. These water molecules can play a dual role:

Solvation and Stabilization: The water molecules can stabilize the ground state of 2-fluoro-3-nitropyridine through hydrogen bonding. They can also solvate the transition state and the leaving group (fluoride ion) during the hydrolysis reaction, thereby influencing the reaction kinetics.

Reactant: In a hydrolysis reaction, a water molecule from the hydration shell can act as the nucleophile, attacking the C-2 position. The proximity and orientation of the water molecule in the hydrate crystal could pre-organize the system for the reaction, potentially leading to a lower activation energy compared to the reaction in bulk water.

Computational studies on the hydrolysis of other organic compounds have highlighted the importance of including explicit water molecules in the theoretical models to accurately describe the reaction mechanism. nih.govresearchgate.net For the hydrolysis of 2'-deoxyuridine, for example, models that included three explicit water molecules were necessary to accurately model the proton transfer and generate smooth reaction surfaces for both SN1 and SN2 pathways. nih.gov This suggests that a similar approach would be necessary to fully elucidate the transformation mechanism of this compound.

Derivatization and Advanced Functionalization of 2 Fluoro 3 Nitropyridine Architectures

Strategic Transformations of the Nitro Group

The nitro group in 2-fluoro-3-nitropyridine (B72422) is not merely an activating group but also a versatile functional handle that can be transformed into various other functionalities. Its chemical reactivity allows for either its reduction to an amino group or its complete removal and replacement through denitrative coupling and rearrangement reactions.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a vast range of further chemical modifications. jsynthchem.com For the 2-fluoro-3-nitropyridine system, the challenge lies in achieving selective reduction of the nitro group without affecting the fluorine substituent or the pyridine (B92270) ring itself. Aromatic amines are critical building blocks for dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com

A variety of methods are available for the reduction of nitroarenes, many of which are applicable to nitropyridine derivatives. wikipedia.org Catalytic hydrogenation is a widely used industrial method, employing catalysts such as palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.orgorganic-chemistry.org For instance, the reduction of 2-acetamido-5-nitropyridine (B189021) has been successfully achieved using a Pd/C catalyst with hydrazine (B178648) hydrate (B1144303) in ethanol, affording high yields of the corresponding amine. dissertationtopic.net Other common methods include the use of iron in acidic media or sodium hydrosulfite. wikipedia.org While metal hydrides are generally not preferred for reducing aryl nitro compounds to anilines due to the potential formation of azo compounds, specific systems have been developed to overcome this. jsynthchem.comwikipedia.org For example, sodium borohydride, typically a mild reducing agent for carbonyls, can be activated with transition metal complexes like Ni(PPh₃)₄ to effectively reduce nitroarenes to their corresponding amines. jsynthchem.com

The chemoselectivity of these reductions is crucial. For substrates containing multiple reducible functional groups, specific reagents can be chosen to target the nitro group selectively. organic-chemistry.org For example, systems have been developed to reduce nitro groups while preserving halogens, aldehydes, ketones, and esters. organic-chemistry.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds

Reagent/Catalyst Conditions Substrate Type Notes
Pd/C, Hydrazine Hydrate Ethanol, 80°C 2-acetamido-5-nitropyridine High yield (93.26%). dissertationtopic.net
Iron (Fe) Acidic media (e.g., HCl) General Nitroarenes A classic and cost-effective industrial method. wikipedia.org
NaBH₄ / Ni(PPh₃)₄ Ethanol Nitrobenzene Enhances the reducing power of NaBH₄ for nitro groups. jsynthchem.com
HSiCl₃ / Tertiary Amine - Aromatic and Aliphatic Nitro Mild, metal-free reduction method. organic-chemistry.org

Beyond reduction, the nitro group can be directly replaced by other functional groups through transition-metal-catalyzed denitrative coupling reactions. This approach streamlines synthesis by avoiding the traditional multi-step sequence of reduction, diazotization, and substitution. acs.orgresearchgate.net These reactions leverage the nitro group as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Several catalytic systems have been developed for this purpose. For example, nickel-catalyzed denitrative etherification allows for the coupling of nitroarenes with alcohols. acs.org Similarly, copper-catalyzed denitrative C–S bond formation facilitates the reaction between nitroarenes and thiophenols. acs.org Palladium catalysts have also been employed for denitrative cross-coupling reactions, such as Suzuki-Miyaura type couplings with arylboronic acids. acs.org These reactions are often effective for electron-deficient nitroarenes, where the nitro group is positioned ortho or para to another electron-withdrawing group. acs.org

Rearrangement reactions involving the nitro group on a pyridine ring have also been observed. In one study, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents resulted in an unexpected product where the nitro group migrated from the 4-position to the 3-position. clockss.org Such rearrangements, while sometimes unexpected, can open pathways to novel isomers that are otherwise difficult to synthesize.

Introduction of Diverse Functional Groups via Nucleophilic Substitution

The electron-deficient nature of the 2-fluoro-3-nitropyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of either the fluorine atom or, in some cases, the nitro group itself, by a variety of nucleophiles.

The introduction of amino and alkoxy groups can be achieved through nucleophilic substitution. In reactions of 2-substituted-3-nitropyridines, the nitro group at the 3-position can act as a leaving group, being selectively substituted by nucleophiles. nih.gov For example, tetrabutylammonium (B224687) salts can mediate the denitration of nitropyridines to synthesize fluoropyridines, hydroxypyridines, and methoxypyridines under mild conditions. acs.org This fluorodenitration is particularly effective for 2- or 4-nitro-substituted pyridines. acs.org

Direct amination of the pyridine ring is also a viable strategy. While oxidative amination of 3-nitropyridine (B142982) in liquid ammonia (B1221849) can lead to isomer mixtures, a selective method has been developed using potassium permanganate (B83412) in a DMSO/water mixture saturated with ammonia, yielding 2-amino-5-nitropyridine (B18323) with high selectivity. ntnu.no

The 2-fluoro-3-nitropyridine core can be functionalized with sulfur and other heteroatoms via nucleophilic substitution. Research has shown that in 2-substituted-3-nitropyridines, the 3-NO₂ group can be selectively replaced by sulfur nucleophiles. nih.govnih.gov When 2-methyl-3-nitropyridines are heated with thiols in the presence of a base like potassium carbonate (K₂CO₃) in DMF, the corresponding 3-sulfanylpyridines are formed selectively. nih.gov This highlights the lability of the nitro group in this system towards S-nucleophiles.

This reactivity provides a direct route to introduce thioether functionalities, which are important in various biologically active molecules. The selective displacement of the nitro group over other potential leaving groups demonstrates the specific activation pattern of the nitropyridine ring. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Chemistry at Fluorinated Positions

The carbon-fluorine bond, while strong, can be activated for cross-coupling reactions using palladium catalysis, providing a powerful tool for C-C bond formation. This strategy is particularly valuable for synthesizing highly functionalized (hetero)aryl compounds. The cross-coupling of aryl fluorides, however, presents challenges due to the high bond dissociation energy of the C-F bond. nih.gov

Successful palladium-catalyzed cross-coupling reactions of fluorinated aromatics often require specialized ligands and conditions. For instance, Suzuki-Miyaura type cross-coupling of perfluoroarenes with arylboronates has been achieved using a Pd(0)/PR₃ catalyst system without the need for an external base. mdpi.com In some cases, additives like lithium iodide can be crucial for promoting the catalytic cycle. mdpi.com

For electron-deficient aryl fluorides, such as 2-fluoro-3-nitropyridine, the C-F bond is more activated towards oxidative addition to a low-valent metal center. Palladium-catalyzed cross-coupling reactions of electron-deficient aryl fluorides with partners like N-tosylhydrazones have been reported, proceeding through C-F bond activation and migratory insertion of a palladium carbene. rsc.org These advanced methods enable the derivatization of the fluorinated position, complementing the functionalization strategies available through transformations of the nitro group.

Table 2: Examples of Palladium-Catalyzed C-F Bond Functionalization

Substrate Coupling Partner Catalyst System Product Type
Perfluoroarenes Arylboronates Pd(0)/PR₃ Perfluoroaryl-substituted compounds. mdpi.com
Aryl Triflates Fluoride (B91410) Source (e.g., CsF) Pd(0)/AdBrettPhos (L4) Aryl Fluorides (Fluorination). nih.gov
Electron-deficient Aryl Fluorides N-Tosylhydrazones Palladium catalyst Substituted aryl compounds via C-F activation. rsc.org

Suzuki-Miyaura and Buchwald-Hartwig Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are preeminent examples of these transformations and are instrumental in the derivatization of aryl halides.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound and an aryl or vinyl halide. While specific studies detailing the Suzuki-Miyaura coupling of 2-fluoro-3-nitropyridine hydrate are not abundant in the reviewed literature, the general principles of this reaction are well-established for a wide range of pyridine derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base to activate the boronic acid. The choice of ligand is crucial for an efficient catalytic cycle. For instance, in the coupling of other nitro-substituted aryl halides, bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective. acs.org The electron-withdrawing nature of the nitro group in 2-fluoro-3-nitropyridine would be expected to facilitate the initial oxidative addition of the palladium catalyst to the C-F bond, a key step in the catalytic cycle. However, the presence of the nitro group can sometimes lead to side reactions or catalyst inhibition, necessitating careful optimization of reaction conditions. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction has become a go-to method for the synthesis of arylamines. acs.org Similar to the Suzuki-Miyaura coupling, the application of the Buchwald-Hartwig amination to this compound is not extensively documented in the available literature. However, the reaction is known to be effective for a variety of halo- and nitropyridines. nih.gov The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, and base. For electron-deficient aryl halides, ligands such as XPhos and BrettPhos have demonstrated high efficacy. acs.org A key consideration for the Buchwald-Hartwig amination of 2-fluoro-3-nitropyridine would be the potential for nucleophilic aromatic substitution of the fluorine atom by the amine, which could compete with the desired palladium-catalyzed process. Careful selection of the catalyst system and reaction conditions is therefore critical to favor the C-N coupling pathway. acs.org

Table 1: Key Parameters for Suzuki-Miyaura and Buchwald-Hartwig Couplings

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Reactants Aryl/Vinyl Halide, Organoboron CompoundAryl Halide, Amine
Catalyst Palladium(0) or Palladium(II) complexPalladium(0) or Palladium(II) complex
Ligand Phosphines (e.g., PPh₃, XPhos, SPhos)Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos)
Base Carbonates, Phosphates, HydroxidesAlkoxides, Carbonates
Bond Formed C-CC-N

C-F Activation in Transition-Metal-Catalyzed Transformations

The activation of the typically inert carbon-fluorine (C-F) bond is a significant challenge in organic synthesis. However, transition-metal catalysis has emerged as a powerful strategy to achieve this transformation, enabling the use of fluoroarenes as versatile coupling partners. The fluorine atom in 2-fluoro-3-nitropyridine is activated by the adjacent electron-withdrawing nitro group, making it more susceptible to cleavage by a transition metal catalyst.

While specific studies detailing the transition-metal-catalyzed C-F activation of this compound are limited, research on related fluorinated pyridines provides valuable insights. Nickel- and palladium-based catalysts are commonly employed for C-F activation. researchgate.net The catalytic cycle typically involves the oxidative addition of the C-F bond to a low-valent metal center. The choice of ligand is critical in promoting this step and stabilizing the resulting metal-fluoride intermediate. For instance, the use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in various C-F activation reactions. The activated aryl-metal species can then participate in a variety of cross-coupling reactions, similar to those seen with other aryl halides.

Construction of Fused Heterocyclic Systems

The derivatized pyridine core can serve as a foundation for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

Annulation Reactions to Imidazopyridines and Other Ring Systems

Imidazopyridines are a class of fused heterocyclic compounds that have garnered considerable attention due to their wide range of biological activities. The synthesis of imidazopyridines often involves the annulation of a pyridine ring with an imidazole (B134444) moiety.

One common strategy for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. In the context of 2-fluoro-3-nitropyridine, a potential pathway to an imidazopyridine derivative would first involve the displacement of the fluorine atom with an amine, followed by subsequent cyclization. For example, reaction of 2-fluoro-3-nitropyridine with an amino alcohol could lead to a 2-(hydroxyalkyl)amino-3-nitropyridine intermediate, which could then be cyclized to form a fused system. While direct annulation reactions starting from 2-fluoro-3-nitropyridine are not explicitly detailed in the searched literature, the functional handles present on the molecule provide clear opportunities for such transformations. researchgate.netresearchgate.net

Synthesis of Complex Polycyclic Pyridine Derivatives

Beyond imidazopyridines, the functionalized 2-fluoro-3-nitropyridine scaffold can be utilized in the synthesis of a broader range of complex polycyclic pyridine derivatives. These syntheses often involve multi-step sequences that build upon the initial derivatization of the pyridine core.

For instance, a 2-aryl-3-nitropyridine, synthesized via a Suzuki-Miyaura coupling, could undergo reduction of the nitro group to an amine. This amino group can then serve as a handle for further annulation reactions, leading to the formation of additional fused rings. For example, condensation of the resulting 2-aryl-3-aminopyridine with a dicarbonyl compound could lead to the formation of a fused pyrazine (B50134) or quinoxaline (B1680401) ring system. The specific nature of the polycyclic system formed would depend on the nature of the reactants and the reaction conditions employed. The construction of such complex polycyclic systems from a simple starting material like 2-fluoro-3-nitropyridine highlights its utility as a versatile building block in synthetic organic chemistry. researchgate.netscribd.comepdf.pub

Spectroscopic and Structural Characterization of 2 Fluoro 3 Nitropyridine Hydrate and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For fluorinated compounds such as 2-Fluoro-3-nitropyridine (B72422), multi-nuclear NMR provides a particularly detailed picture of the molecular framework and its environment.

The structural assignment of 2-Fluoro-3-nitropyridine hydrate (B1144303) is achieved through a combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of the highly electronegative fluorine atom and the electron-withdrawing nitro group creates a distinct electronic environment that is reflected in the chemical shifts and coupling constants.

¹H NMR: The proton spectrum is expected to show three signals corresponding to the aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the substituents, and their multiplicity reveals proton-proton (JHH) and proton-fluorine (JHF) coupling.

¹⁹F NMR: As a nucleus with 100% natural abundance and a large chemical shift range, ¹⁹F NMR is highly sensitive to the local electronic environment. thermofisher.com For mono-fluorinated compounds, the ¹⁹F spectrum provides unambiguous signals that can be correlated with proton and carbon signals. nih.gov The large magnitude of ¹⁹F-¹H and ¹⁹F-¹³C coupling constants, often observed over multiple bonds, is invaluable for confirming assignments. thermofisher.com

¹³C NMR: The ¹³C spectrum, often acquired with simultaneous proton and fluorine decoupling, simplifies the spectrum to five distinct singlets, one for each carbon atom in the pyridine ring. magritek.com The chemical shifts are indicative of the electronic environment, with the carbon attached to the fluorine (C2) and the nitro group (C3) showing significant shifts. Analysis of undecoupled spectra reveals ¹JCF, ²JCF, and ³JCF coupling constants, which are crucial for definitive structural assignment. nih.gov

Table 1: Predicted NMR Data for 2-Fluoro-3-nitropyridine Predicted values based on data for analogous fluorinated and nitrated pyridine compounds.

NucleusPositionPredicted Chemical Shift (ppm)Key Coupling Constants (Hz)
¹HH-4~8.0-8.5³J(H4-H5), ⁴J(H4-F2), ⁴J(H4-H6)
¹HH-5~7.2-7.6³J(H5-H4), ³J(H5-H6)
¹HH-6~8.2-8.7³J(H6-H5), ⁴J(H6-F2)
¹³CC-2~155-165 (d)¹J(C2-F2) ~240-260
¹³CC-3~130-140²J(C3-F2) ~15-25
¹³CC-4~120-130 (d)³J(C4-F2) ~5-10
¹³CC-5~115-125⁴J(C5-F2) ~1-5
¹³CC-6~150-155 (d)³J(C6-F2) ~3-7
¹⁹FF-2~(-60) - (-90)³J(F2-H?), ⁴J(F2-H?), ⁴J(F2-H?)

For the hydrated form of 2-fluoro-3-nitropyridine, NMR spectroscopy can probe the intermolecular interactions between the organic molecule and water. The presence of hydrogen bonding, for instance between the water molecule and the pyridine nitrogen or the nitro group, can be inferred from changes in the chemical shifts of the involved nuclei.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify spatial proximities between the protons of the water molecule and the protons of the pyridine ring, confirming the formation of a hydrate complex in solution. Furthermore, studying the temperature dependence of the NMR signals can provide insights into the dynamics of the hydration and the strength of the intermolecular hydrogen bonds. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. For 2-Fluoro-3-nitropyridine, with a molecular weight of 142.09 g/mol in its anhydrous form, electrospray ionization (ESI) would typically produce a protonated molecular ion [M+H]⁺ at m/z 143.09. scbt.comnih.gov

The fragmentation of this ion under collision-induced dissociation (CID) would be expected to follow pathways characteristic of nitroaromatic compounds. nih.gov Key fragmentation steps likely include:

Loss of the nitro group: A primary fragmentation would be the loss of NO₂ (46 Da), resulting in a fragment ion at m/z 97.

Loss of water (for the hydrate): In the analysis of the hydrate, a loss of water (18 Da) from the protonated molecular ion would be a characteristic indicator of the hydrated complex.

Ring Fragmentation: Subsequent fragmentation could involve the loss of HCN or other small molecules from the pyridine ring, leading to smaller fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Fluoro-3-nitropyridine

m/zProposed FragmentFormulaComments
143.0[M+H]⁺[C₅H₄FN₂O₂]⁺Protonated molecular ion (anhydrous)
113.0[M+H-NO]⁺[C₅H₄FN₂O]⁺Loss of nitric oxide
97.0[M+H-NO₂]⁺[C₅H₄FN]⁺Loss of nitro group

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding. These techniques are particularly useful for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

The vibrational spectrum of 2-Fluoro-3-nitropyridine is dominated by modes associated with the pyridine ring, the carbon-fluorine bond, and the nitro group. aps.org

Pyridine Ring Modes: These include C-H stretching vibrations typically observed above 3000 cm⁻¹, and a series of characteristic ring stretching and bending vibrations between 1300 cm⁻¹ and 1600 cm⁻¹. niscpr.res.in

C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the range of 1150-1250 cm⁻¹. researchgate.net

NO₂ Vibrations: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) usually found between 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹. niscpr.res.in

Table 3: Characteristic Vibrational Frequencies for 2-Fluoro-3-nitropyridine Based on data from analogous pyridine derivatives. niscpr.res.inresearchgate.net

Vibrational ModeApproximate Frequency Range (cm⁻¹)Expected Intensity
C-H Stretching3050 - 3150Medium-Weak
Pyridine Ring Stretching1400 - 1600Medium-Strong
NO₂ Asymmetric Stretching1500 - 1570Strong
NO₂ Symmetric Stretching1300 - 1370Strong
C-F Stretching1150 - 1250Strong
C-H Out-of-plane Bending800 - 900Strong

In the spectrum of 2-Fluoro-3-nitropyridine hydrate, the most direct evidence of hydration comes from the vibrational modes of the water molecule itself. A broad absorption band in the 3200-3500 cm⁻¹ region of the IR spectrum is characteristic of the O-H stretching vibrations of hydrogen-bonded water.

Furthermore, the formation of hydrogen bonds between water and the substrate molecule leads to distinct spectroscopic shifts. nih.gov Interaction with the pyridine nitrogen or the oxygen atoms of the nitro group would likely cause a red-shift (a shift to lower frequency) in the stretching modes of the groups involved, such as the NO₂ and pyridine ring vibrations. niscpr.res.innih.gov The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonding interactions within the hydrated crystal lattice. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions, including Hydration Effects

The crystal packing of 2-halogen-3-nitropyridines is primarily dictated by a combination of non-classical hydrogen bonds and other weak intermolecular interactions. In the case of 2-chloro-3-nitropyridine (B167233), the crystal structure is stabilized by a network of intermolecular C—H⋯O and C—H⋯N hydrogen bonds, which link adjacent molecules to form a layered motif. researchgate.netnih.gov Specifically, the hydrogen atom at position 3 of the pyridine ring interacts with the nitrogen atom of a neighboring molecule, an interaction that is nearly linear. nih.gov

A notable feature in the crystal packing of 2-chloro-3-nitropyridine is the presence of a short Cl⋯O contact, which suggests a degree of interaction between the chlorine atom and an oxygen atom of the nitro group on an adjacent molecule. nih.gov This type of halogen bonding, where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (the oxygen atom), is an increasingly recognized force in crystal engineering. nih.govnih.gov The isostructural nature of 2-chloro-3-nitropyridine with its iodo analog further underscores the significant role of the halogen atom in directing the crystal packing, with the I⋯O contact being predictably longer. nih.gov

The table below summarizes the crystallographic data for 2-chloro-3-nitropyridine, which serves as a model for understanding the structural parameters of this class of compounds.

Compound Formula Crystal System Space Group Unit Cell Parameters Ref.
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂MonoclinicP2₁/na = 7.613(1) Å, b = 12.232(2) Å, c = 7.716(1) Å, β = 118.485(2)° nih.gov

Conformational Analysis and Torsional Angles in the Crystalline State

A key conformational feature of 2-halogen-3-nitropyridines is the orientation of the nitro group relative to the plane of the pyridine ring. In the solid state, the nitro group in 2-chloro-3-nitropyridine is significantly twisted out of the plane of the pyridine ring. researchgate.netnih.gov This twisting is a consequence of steric repulsion between the ortho-substituted chlorine atom and the nitro group.

The degree of this twist is quantified by the torsional angle, which for 2-chloro-3-nitropyridine is reported to be 38.5(2)°. researchgate.netnih.gov This deviation from planarity is a critical factor in minimizing intramolecular steric strain. In contrast, for a related compound, 2-chloro-5-nitropyridine, where the substituents are para to each other and steric hindrance is not a factor, the molecule is essentially planar. researchgate.netnih.gov

It is highly probable that 2-fluoro-3-nitropyridine would exhibit a similar, if not slightly smaller, torsional angle for its nitro group in the crystalline state. The smaller van der Waals radius of fluorine compared to chlorine would likely result in a reduced, but still significant, steric repulsion with the adjacent nitro group. The presence of a water molecule in the hydrate could also subtly influence the conformation through its hydrogen bonding interactions with the nitro group, potentially affecting the final observed torsional angle in the crystal.

The following table presents the key torsional angle for 2-chloro-3-nitropyridine.

Compound Torsional Angle Description Ref.
2-Chloro-3-nitropyridine38.5(2)°Twist of the nitro group with respect to the pyridine ring researchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 2 Fluoro 3 Nitropyridine Hydrate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the 2-fluoro-3-nitropyridine (B72422) molecule.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the 2-fluoro-3-nitropyridine molecule. For the anhydrous form, the pyridine (B92270) ring is expected to be planar. The presence of the electron-withdrawing fluorine and nitro groups influences the bond lengths and angles of the pyridine ring compared to unsubstituted pyridine. The C-F bond and the bonds associated with the C-NO2 group are of particular interest.

In the hydrated form, the water molecule is expected to form a hydrogen bond with the 2-fluoro-3-nitropyridine molecule. The most probable site for this interaction is the lone pair of electrons on the nitrogen atom of the pyridine ring, which acts as a hydrogen bond acceptor. The oxygen atoms of the nitro group could also serve as secondary hydrogen-bonding sites. Theoretical calculations can map the potential energy surface to identify the most stable hydrated complex and the energetics of this interaction.

Table 1: Predicted Optimized Geometrical Parameters for 2-Fluoro-3-nitropyridine Note: These are representative values based on calculations of similar fluorinated and nitrated pyridine derivatives. Actual experimental values may vary.

ParameterPredicted Value (Anhydrous)Predicted Change upon Hydration
C2-F Bond Length~1.33 ÅMinimal Change
C3-N (nitro) Bond Length~1.48 ÅSlight Lengthening
N-O (nitro) Bond Length~1.22 ÅSlight Lengthening
C-N-C (ring) Angle~117°Slight Increase
O-N-O (nitro) Angle~125°Minimal Change
H₂O···N (Pyridine) DistanceN/A~1.9 - 2.0 Å

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For 2-fluoro-3-nitropyridine, the strong electron-withdrawing nature of both the fluorine atom and the nitro group significantly lowers the energies of both the HOMO and LUMO compared to unsubstituted pyridine. The LUMO is expected to be localized primarily over the pyridine ring and the nitro group, indicating that these are the most electrophilic sites susceptible to nucleophilic attack. The HOMO is likely distributed across the π-system of the aromatic ring.

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. The calculated HOMO-LUMO gap for 2-fluoro-3-nitropyridine would suggest a molecule that is reactive towards nucleophiles. Computational studies on analogous compounds like 2-chloro-5-nitropyridine show a significant lowering of the LUMO energy, which supports the prediction of high reactivity for 2-fluoro-3-nitropyridine researchgate.net.

Table 2: Representative FMO Energies Note: Values are illustrative and depend on the level of theory and basis set used in the calculation.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine~ -6.7~ -0.5~ 6.2
2-Fluoropyridine~ -7.0~ -0.8~ 6.2
2-Fluoro-3-nitropyridine (Predicted)~ -7.5~ -2.5~ 5.0

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map of 2-fluoro-3-nitropyridine, regions of negative electrostatic potential (typically colored red) are expected around the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These areas represent regions of high electron density and are attractive to electrophiles.

Conversely, regions of positive electrostatic potential (colored blue) would be located around the hydrogen atoms of the pyridine ring and potentially near the carbon atom bonded to the fluorine, indicating electron-deficient areas susceptible to attack by nucleophiles. Such analyses are crucial in rationalizing the regioselectivity of its chemical reactions nih.gov. The presence of a hydrating water molecule would further polarize the charge distribution, enhancing the electrostatic potential at the hydrogen-bonding sites.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single molecule or a small cluster, molecular modeling and dynamics simulations can explore the behavior of the molecule over time, including its conformational flexibility and interactions with a larger solvent environment.

For a rigid aromatic molecule like 2-fluoro-3-nitropyridine, the primary conformational freedom lies in the rotation of the nitro group around the C-N bond. Computational studies can determine the energy barrier for this rotation. It is generally expected that the most stable conformation is one where the nitro group is coplanar with the pyridine ring, as this allows for maximum electronic conjugation.

When considering the hydrated complex, the conformational space expands significantly. The water molecule can adopt various positions and orientations relative to the 2-fluoro-3-nitropyridine. Theoretical modeling can explore these different arrangements to identify the most energetically favorable hydrogen-bonding networks and the relative stability of different hydrated conformers.

Understanding the interaction of 2-fluoro-3-nitropyridine with water is essential, given its "hydrate" designation. Theoretical models can simulate this interaction in several ways.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient for estimating the stability of the molecule in a solvent environment.

Explicit Solvation Models , used in Molecular Dynamics (MD) simulations, surround the solute molecule with a number of individual water molecules. MD simulations can then track the movements and interactions of all atoms over time, providing a detailed picture of the hydration shell. researchgate.net These simulations would likely show that water molecules preferentially gather around the pyridine nitrogen and the nitro group, forming structured hydrogen-bonding networks. nih.govacs.org The dynamics of these water molecules—how they exchange with the bulk solvent and their average orientation—can be quantified to provide a comprehensive understanding of the hydration process at a molecular level. Theoretical studies on the hydration of pyridine itself show that the primary interaction is a hydrogen bond between the nitrogen atom and a hydrogen atom of water. nih.govnih.govnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules, providing valuable insights that complement and guide experimental work. For 2-Fluoro-3-nitropyridine hydrate (B1144303), theoretical calculations can predict various spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). These predictions are typically performed using methods like Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Theoretical studies on related pyridine derivatives, such as 2-fluoro- and 3-fluoropyridine, have demonstrated excellent agreement between calculated and experimental vibrational spectra. nih.govresearchgate.net Similar computational approaches have been successfully applied to other substituted nitropyridines, like 2-hydroxy-5-methyl-3-nitropyridine and 2-amino-3-nitropyridine (B1266227), to simulate their infrared spectra and aid in the assignment of vibrational modes. researchgate.netresearchgate.netnajah.edu

By employing a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, it is possible to calculate the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The predicted IR and Raman spectra can help in the identification and characterization of 2-Fluoro-3-nitropyridine hydrate. For instance, characteristic vibrational modes for the nitro group (NO2), the carbon-fluorine (C-F) bond, and the pyridine ring can be assigned based on the computational results.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N, and ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations are valuable for assigning the signals in experimental NMR spectra and can provide insights into the electronic structure of the molecule. Theoretical studies on 2-amino-3-nitropyridine have shown that calculated ¹H and ¹³C NMR chemical shifts, when performed with an appropriate solvent model, are in good agreement with experimental data. researchgate.netnajah.edu

Below are hypothetical tables of predicted spectroscopic data for 2-Fluoro-3-nitropyridine, based on computational studies of similar compounds.

Table 1: Predicted Vibrational Frequencies for 2-Fluoro-3-nitropyridine

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled)
C-H stretch (ring) 3100 - 3000
C=C/C=N stretch (ring) 1600 - 1450
NO₂ asymmetric stretch ~1530
NO₂ symmetric stretch ~1350
C-F stretch 1250 - 1150
C-N stretch (ring) 1200 - 1100
Ring breathing ~1000
C-H in-plane bend 1100 - 950
C-H out-of-plane bend 900 - 700
C-NO₂ bend ~850

Table 2: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (in ppm) for 2-Fluoro-3-nitropyridine (relative to a standard)

Atom Predicted Chemical Shift (ppm)
C2 (bearing F) ~160
C3 (bearing NO₂) ~140
C4 ~125
C5 ~120
C6 ~150

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses for Fluoronitropyridines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable in drug discovery and materials science for predicting the activity or properties of new, unsynthesized compounds, thereby prioritizing experimental efforts.

The general workflow for a QSAR/QSPR study on fluoronitropyridines would involve the following steps:

Data Collection: A set of fluoronitropyridine derivatives with their corresponding experimental activity or property data is compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity), molar refractivity, and polarizability.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks), are used to build a mathematical model that correlates the calculated descriptors with the observed activity or property.

Model Validation: The predictive power of the developed model is rigorously assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

QSAR studies on related heterocyclic compounds, such as 4-pyridone derivatives, have successfully identified key structural features that influence their antimalarial activity. nih.gov Similarly, 3D-QSAR models have been developed for fluoroquinolone derivatives to predict their plasma protein binding rates. mdpi.com These studies highlight the potential of QSAR/QSPR to guide the design of new fluoronitropyridine derivatives with desired biological activities or properties.

For instance, a QSAR model for a series of fluoronitropyridines could reveal that the position and nature of substituents on the pyridine ring significantly impact their biological activity. The model might indicate that electron-withdrawing groups at a specific position enhance activity, while bulky groups at another position are detrimental. This information would be invaluable for the rational design of more potent and selective compounds.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Analysis of Fluoronitropyridines

Descriptor Class Example Descriptors
Constitutional Molecular Weight, Number of H-bond donors/acceptors
Topological Wiener Index, Randić Index
Geometrical Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO Energy, LUMO Energy

| Physicochemical | LogP, Molar Refractivity |

Applications of 2 Fluoro 3 Nitropyridine Hydrate in Advanced Organic Synthesis and Material Science Research

Role as a Key Building Block for Complex Heterocyclic Compounds

2-Fluoro-3-nitropyridine (B72422) hydrate (B1144303) serves as a fundamental starting material in the synthesis of a wide array of complex heterocyclic compounds. The fluorine and nitro groups on the pyridine (B92270) ring are key reactive sites that allow for a variety of chemical transformations.

The presence of the nitro group facilitates nucleophilic aromatic substitution reactions, where the fluorine atom can be displaced by various nucleophiles. nih.gov This reactivity is crucial for introducing diverse functional groups onto the pyridine core. For instance, 2-chloro-3-nitropyridines, which are structurally related to the fluoro analogue, react with nucleophiles like amines to form substituted pyridines that are precursors to bioactive molecules. nih.gov Similarly, the fluorine atom in 2-fluoro-3-nitropyridine can be readily displaced.

A notable application is in the construction of fused pyridine systems. These structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. whiterose.ac.uk The strategic placement of the fluoro and nitro groups on the pyridine ring allows for sequential reactions to build complex polycyclic frameworks. For example, transition metal-catalyzed reactions, such as the [2+2+2] cycloaddition, provide a powerful method for constructing pyridine rings from simpler precursors, highlighting the importance of functionalized pyridines as building blocks. researchgate.net

The reactivity of the nitro group itself can also be exploited. Reduction of the nitro group to an amine provides a handle for further functionalization, such as acylation or the formation of new heterocyclic rings. This versatility makes 2-fluoro-3-nitropyridine a valuable precursor for creating libraries of diverse compounds for drug discovery and other applications. whiterose.ac.uk

Design and Synthesis of Labeled Compounds for Research Probes

The incorporation of fluorine, particularly the radioactive isotope fluorine-18 (B77423) (¹⁸F), into organic molecules is of paramount importance for the development of probes for Positron Emission Tomography (PET) imaging. nih.gov 2-Fluoro-3-nitropyridine hydrate is a valuable precursor in this context. The non-radioactive ("cold") fluorine atom can be replaced with ¹⁸F in the final step of a synthesis, a process known as late-stage fluorination.

The synthesis of ¹⁸F-labeled compounds often relies on the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. The electron-withdrawing nitro group in 2-fluoro-3-nitropyridine activates the pyridine ring, making the fluorine atom susceptible to displacement by [¹⁸F]fluoride. This allows for the efficient and rapid incorporation of the radioisotope, which is critical due to the short half-life of ¹⁸F (approximately 110 minutes).

One strategy for synthesizing 2-fluoropyridines, which can then be adapted for ¹⁸F-labeling, involves the diazotization of aminopyridines in the presence of a fluoride (B91410) source. For example, 2-amino-3-nitropyridine (B1266227) can be converted to 2-fluoro-3-nitropyridine in high yield. acs.org This method provides a reliable route to the necessary precursor for radiolabeling.

The resulting ¹⁸F-labeled pyridine derivatives can be incorporated into a wide variety of molecules to create PET probes for imaging various biological targets. These probes are invaluable tools in medical research and clinical diagnostics, enabling the non-invasive study of physiological and pathological processes. nih.govnih.gov

Exploration in Advanced Materials Science

The unique electronic properties conferred by the fluorine and nitro groups make 2-fluoro-3-nitropyridine an interesting building block for advanced materials. The strong electron-withdrawing nature of both substituents can significantly influence the optical and electronic characteristics of molecules and polymers incorporating this moiety.

While direct applications of this compound in materials science are still an emerging area of research, the broader class of fluorinated and nitrated aromatic compounds has shown promise in various applications. For example, the introduction of fluorine atoms into organic materials can enhance their thermal stability, oxidative stability, and tune their electronic properties. rsc.org

Nitropyridines, in general, are being investigated for their potential as energetic materials and as components of organic optical materials. nih.gov The combination of a fluorine atom and a nitro group on the same aromatic ring, as in 2-fluoro-3-nitropyridine, offers a unique opportunity to fine-tune these properties. The development of novel polymers and small molecules incorporating this building block could lead to materials with tailored optical, electronic, and energetic characteristics for applications in electronics, photonics, and other high-technology fields.

Future Prospects for Methodological Advancements in Fluoropyridine Chemistry

The field of fluoropyridine chemistry is continually evolving, with ongoing research focused on developing more efficient, selective, and sustainable synthetic methods. Several key areas are poised to drive future advancements.

Development of Novel Catalytic Systems

The development of new and improved catalyst systems is crucial for advancing the synthesis of fluoropyridines. acs.org Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to fluorination reactions is an active area of research. acs.org The development of catalysts that can efficiently mediate the coupling of fluoride sources with pyridine precursors under mild conditions would represent a significant step forward. acs.orgnih.gov Furthermore, innovative catalytic systems are being explored for a wide range of chemical transformations, which could be adapted for the synthesis and functionalization of fluoropyridines. nih.gov

Application of Flow Chemistry and Microreactor Technology

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.govdurham.ac.uk This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. nih.gov The synthesis of fluoropyridines, which can sometimes involve challenging reaction conditions, stands to benefit significantly from the adoption of flow chemistry. researchgate.net Microreactors, with their high surface-area-to-volume ratios, can enable precise control over reaction parameters, leading to higher yields and selectivities. youtube.com The on-demand generation of reactive intermediates in a flow system can also enhance safety and efficiency. youtube.com

Machine Learning-Assisted Synthesis and Reaction Optimization

Machine learning (ML) is emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes and optimizing reaction conditions. beilstein-journals.orgchemrxiv.org By analyzing large datasets of chemical reactions, ML algorithms can identify patterns and relationships that may not be apparent to human chemists. nih.govnih.gov This approach can be used to guide the design of new synthetic routes and to rapidly optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and minimize byproducts. beilstein-journals.orgdoaj.org The application of ML to fluoropyridine chemistry could accelerate the discovery of new synthetic methods and facilitate the efficient production of these valuable compounds.

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-3-nitropyridine hydrate, and how can purity be optimized?

The synthesis typically involves nitration of fluoropyridine precursors. For example, nitration of 3-fluoropyridine using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can yield 3-nitro derivatives. Subsequent hydration under aqueous conditions forms the hydrate. Purity optimization requires careful quenching of excess nitrating agents, followed by recrystallization from ethanol-water mixtures. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts like regioisomeric nitro compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact (acute toxicity category 4) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, which may release toxic HF upon decomposition .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what crystallographic parameters are critical?

Single-crystal X-ray diffraction (SCXRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For example, the nitro group’s orientation relative to the pyridine ring can be confirmed via dihedral angle analysis (e.g., 5.2° deviation from coplanarity). Key parameters include:

  • R factor: ≤0.062 for high reliability .
  • Space group: Monoclinic (e.g., P2₁/c) with Z = 4 for unit cell packing analysis . Hydrate water molecules are identified via O–H···O/N hydrogen bonding networks in the electron density map .

Q. How do thermodynamic conditions (pressure, temperature) influence the stability of the hydrate form, and what experimental methods validate this?

Hydrate stability is assessed using high-pressure autoclaves with in-situ Raman spectroscopy or powder X-ray diffraction (PXRD). For instance:

  • Phase equilibria studies: Measure dissociation pressures at isothermal conditions (e.g., 2–10 MPa at 273–293 K) .
  • Thermogravimetric analysis (TGA): Quantify water loss kinetics at 1 atm, showing a two-stage decomposition profile (dehydration at ~100°C, followed by nitro group degradation at >200°C) . Stirring during hydrate formation reduces metastable phases, while quiescent conditions favor crystalline stability .

Q. What density functional theory (DFT) methods best predict the electronic properties of this compound, and how do they compare to experimental data?

Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with 6-311++G(d,p) basis sets accurately compute:

  • Electrostatic potential (ESP): Fluorine’s electron-withdrawing effect lowers π-electron density at the nitro group (MEP ≈ −0.05 e/ų) .
  • Frontier orbitals: HOMO-LUMO gaps (~4.2 eV) correlate with UV-Vis λₘₐₓ ≈ 290 nm (ε = 4500 M⁻¹cm⁻¹) . Exact exchange terms in functionals (e.g., CAM-B3LYP) improve agreement with experimental dipole moments (Δμ < 0.1 D) .

Q. How do steric and electronic effects govern the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

The nitro group’s meta-directing effect and fluorine’s ortho/para activation enable regioselective substitutions. Methodological insights:

  • Kinetic vs. thermodynamic control: At 80°C in DMF, ammonia preferentially substitutes fluorine (k ≈ 0.15 min⁻¹), while hydroxide targets the nitro-adjacent position .
  • Leaving group ability: Fluorine’s high electronegativity stabilizes the Meisenheimer complex, accelerating SNAr (rate increase by 10³ vs. chloro analogs) . Monitoring intermediates via ¹⁹F NMR (δ = −110 to −115 ppm for CF coupling) confirms reaction pathways .

Contradiction Analysis

  • Hydrate Stability vs. Synthesis Conditions: indicates that hydrate dissociation rates are higher when formed under stirring, while suggests that adding hydrocarbons (e.g., methylcyclohexane) stabilizes hydrate structures. Researchers must reconcile these by testing multi-component systems (e.g., CO₂/N₂ co-hydrates) to isolate variable impacts .
  • Computational vs. Experimental Dipole Moments: Discrepancies >0.5 D in early DFT studies () highlight the need for solvent-phase calculations (PCM model) and dispersion corrections (e.g., D3-BJ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.